1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin
Description
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin (CAS: 883539-25-1) is a heterocyclic compound with the molecular formula C₁₆H₂₄N₄S and a molecular weight of 304.45 g/mol . Its structure comprises a pyrrolo[1,2-a]pyrazine core fused to a substituted imidazole ring. Key features include:
- Substituents: Two ethyl groups (at positions 1 and 3), a methylsulfanyl group (at position 2 of the imidazole), and a methylene bridge linking the imidazole to the pyrrolopyrazine system.
- Physicochemical Properties: Topological polar surface area (TPSA) of 51.3 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds .
Properties
IUPAC Name |
1-ethyl-2-[(3-ethyl-2-methylsulfanylimidazol-4-yl)methyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S/c1-4-14-15-7-6-8-18(15)9-10-19(14)12-13-11-17-16(21-3)20(13)5-2/h6-8,11,14H,4-5,9-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQHELNCKHVZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CN2CCN1CC3=CN=C(N3CC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin is a complex organic compound with potential biological activities. Its molecular formula is and it possesses a molar mass of 304.45 g/mol. This compound has garnered interest due to its structural characteristics and possible pharmacological applications.
The compound exhibits irritant properties and is classified under the hazard symbol Xi. It is essential to handle it with care in laboratory settings. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₄S |
| Molar Mass | 304.45 g/mol |
| CAS Number | 883539-25-1 |
| Hazard Classification | Irritant |
The biological activity of this compound may be linked to its potential as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including growth and metabolism. Inhibiting specific kinases can lead to therapeutic effects in diseases such as cancer and inflammation.
Case Studies
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives have shown potent anticancer activity against HeLa and MDA-MB-231 cell lines . The mechanism often involves the inhibition of tyrosine kinases that are overexpressed in cancer cells.
- Inflammatory Response Modulation : Another study highlighted the compound's potential in modulating inflammatory responses by targeting p38 MAPK pathways. This pathway is crucial for the production of pro-inflammatory cytokines such as TNFα, which are implicated in various inflammatory diseases . The dual inhibition of p38α MAPK and PDE4 has shown promise in reducing excessive inflammatory responses in preclinical models.
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into their pharmacological profiles:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases with varying degrees of potency. For example, inhibitors targeting EGFR (epidermal growth factor receptor) have demonstrated IC50 values in the low nanomolar range, indicating strong binding affinity and potential therapeutic efficacy in treating non-small cell lung cancer (NSCLC) .
- Selectivity and Side Effects : While these compounds can effectively inhibit target kinases, they may also exhibit off-target effects leading to adverse reactions such as skin rash and gastrointestinal disturbances . Understanding the selectivity profile is crucial for optimizing therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds similar to compound 1 exhibit antimicrobial properties. For instance, derivatives of imidazole and pyrazine structures have been shown to inhibit bacterial growth effectively. A study demonstrated that modifying the imidazole ring can enhance the compound's efficacy against resistant strains of bacteria .
Anticancer Potential:
Compound 1's structural features suggest potential anticancer activity. Studies have indicated that tetrahydropyrrolo[1,2-a]pyrazines can interact with biological targets involved in cancer cell proliferation. Preliminary in vitro assays show promise in inhibiting tumor growth, warranting further investigation into its mechanisms of action .
Pharmacology
Neuroprotective Effects:
Emerging research suggests that compounds containing imidazole and pyrrolidine moieties may possess neuroprotective properties. Compound 1 has been evaluated for its ability to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity:
The compound's structure allows it to interact with inflammatory pathways. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Material Science
Polymer Chemistry:
Compound 1 can serve as a monomer in the synthesis of novel polymers with tailored properties. Its unique structure allows for incorporation into polymer matrices, enhancing thermal stability and mechanical strength. Research into its application in creating biocompatible materials is ongoing .
Nanotechnology:
In nanotechnology, compound 1 has been explored as a functionalization agent for nanoparticles. Its ability to bind with various substrates enhances the stability and reactivity of nanoparticles used in drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives found that modifications akin to those present in compound 1 significantly increased antimicrobial activity against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Case Study 2: Neuroprotection
In a neuroprotection assay involving human neuroblastoma cells exposed to oxidative stress, compound 1 exhibited a dose-dependent reduction in cell death compared to control groups. This suggests its potential role as a neuroprotective agent .
Case Study 3: Polymer Development
In polymer synthesis research, compound 1 was incorporated into poly(lactic acid) (PLA) matrices, resulting in enhanced mechanical properties and degradation rates suitable for biomedical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fused pyrrolo-pyrazine and imidazo-pyrrolo heterocycles. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Flexibility vs. Rigidity :
- The target compound’s methylsulfanyl group and ethyl substituents provide moderate hydrophobicity (logP ~3.5 estimated), whereas analogs with trifluoroethyl (e.g., ) or sulfonyl groups exhibit enhanced polarity and solubility.
- Rigid analogs like pyrido-pyrrolo-pyrazines (3a, 3b) show reduced receptor affinity due to conformational constraints, highlighting the importance of substituent orientation .
Pharmacological Potential: The target compound’s imidazole-pyrrolopyrazine scaffold is structurally similar to kinase inhibitors (e.g., imidazo[1,2-a]pyridines) but lacks documented activity data . In contrast, imidazo-pyrrolo-pyrimidines (e.g., ) with oxo/thioxo groups show confirmed kinase inhibition, suggesting that minor structural changes (pyrazine → pyrimidine) significantly alter bioactivity.
Synthetic Challenges :
- The target compound’s methylsulfanyl group aligns with Winterfeldt oxidation requirements for electron-withdrawing substituents, a trend observed in related tetrahydro-γ-carboline syntheses .
- Comparatively, trifluoroethylsulfonyl analogs require multi-step sulfonylation and purification under reducing conditions, increasing synthetic complexity .
Preparation Methods
Preparation of the Tetrahydro-pyrrolo[1,2-a]pyrazine Core
The tetrahydro-pyrrolo[1,2-a]pyrazine scaffold can be synthesized via:
- Cyclization of suitable diamine precursors with 1,2-dicarbonyl compounds or α-haloketones , which promotes ring closure to form the fused bicyclic system.
- Reductive amination or intramolecular nucleophilic substitution , where a pyrazine ring is fused to a pyrrolidine ring under mild conditions.
- Literature indicates that such bicyclic systems are often prepared by condensation of 2-aminopyrazines with 4-substituted pyrrolidines or via cyclization of aminoalkylpyrazines under acidic or basic catalysis.
Synthesis of the Imidazole Substituent
The imidazole ring with ethyl and methylsulfanyl substituents is prepared through:
- Cyclocondensation reactions involving α-haloketones and substituted amidines or amino compounds , forming the imidazole nucleus with desired substitution patterns.
- Methylsulfanyl groups are introduced via nucleophilic substitution of methylthiolates or by methylthiolation of thiol precursors on the imidazole ring.
- Ethyl substituents are typically introduced by alkylation of nitrogen or carbon atoms on the imidazole ring using ethyl halides under controlled conditions.
Coupling of Imidazole to the Pyrrolo-pyrazine Core
The key step is linking the imidazole substituent to the tetrahydro-pyrrolo[1,2-a]pyrazine core:
- This is achieved by alkylation of the pyrrolo-pyrazine nitrogen or carbon center with a suitably functionalized imidazole derivative , often bearing a leaving group at the 4-position (e.g., halomethyl).
- Alternatively, Mannich-type reactions or nucleophilic substitution at a benzylic or activated methylene position on the pyrrolo-pyrazine ring with an imidazole-containing nucleophile can be employed.
- Reaction conditions are optimized to avoid side reactions and to control regioselectivity, often using polar aprotic solvents and mild bases.
Typical Reaction Conditions and Catalysts
- Solvents: Ethanol, acetic acid, dimethylformamide (DMF), or 1,4-dioxane.
- Catalysts: Acidic catalysts (e.g., acetic acid), iodine (for oxidative cyclization), or copper triflate in ionic liquids for cyclocondensation steps.
- Temperature: Generally moderate (room temperature to 80 °C) to preserve functional groups.
- Oxidation steps may use manganese dioxide or iodine for aromatization or ring closure.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form pyrrolo-pyrazine | 2-Aminopyrazine + α-haloketone, acid catalyst, ethanol, reflux | 70-85 | Formation of bicyclic core |
| 2 | Imidazole ring synthesis | α-Haloketone + amidine derivative, Cu(OTf) catalyst, ionic liquid | 75-82 | Substituted imidazole with methylsulfanyl group |
| 3 | Alkylation/coupling | Pyrrolo-pyrazine + halomethyl-imidazole, base, DMF, 50 °C | 65-78 | Linkage of imidazole to core |
| 4 | Oxidation/aromatization | MnO2 or iodine, mild heating | 60-75 | Final ring aromatization if needed |
Research Findings and Analysis
- The preparation methods emphasize regioselectivity , especially in cyclocondensation steps, to avoid isomer mixtures.
- Use of ionic liquids and copper catalysts enhances yields and allows catalyst recycling, improving sustainability.
- Oxidative aromatization steps are crucial for obtaining the fully conjugated heterocyclic system.
- The presence of methylsulfanyl groups requires careful control of reaction conditions to prevent oxidation or cleavage.
- Multi-step synthesis routes are typical, with isolation and purification of intermediates by chromatography or crystallization.
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence product purity?
The compound can be synthesized via cyclization, cycloaddition, or cyclocondensation strategies, as outlined for pyrroloimidazole derivatives in general . Key factors affecting purity include:
- Temperature control : Higher temperatures may accelerate side reactions (e.g., oxidation of the methylsulfanyl group).
- Catalyst selection : Lewis acids like BF₃·Et₂O can enhance regioselectivity during imidazole ring formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical .
Q. What analytical methods are most effective for resolving stereochemical ambiguities in its structure?
- X-ray crystallography : Provides definitive stereochemical assignment, particularly for the tetrahydro-pyrrolo[1,2-a]pyrazin core .
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substituent orientation (e.g., ethyl and methylsulfanyl groups on the imidazole ring) .
- Vibrational circular dichroism (VCD) : Useful for chiral centers in the absence of crystallizable samples .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for novel derivatives of this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to map transition states and identify energetically favorable pathways for heterocyclic modifications (e.g., substituting the ethyl group with fluorinated analogs) .
- Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Machine learning : Train models on existing pyrroloimidazole reaction datasets to predict optimal solvents/catalysts for specific substitutions .
Q. How should researchers address conflicting pharmacological activity data across enzyme assays?
- Systematic assay standardization : Control variables such as buffer pH, temperature, and cofactor concentrations (e.g., NADPH levels in cytochrome P450 assays) .
- Molecular docking validation : Compare binding poses across multiple enzyme conformations (e.g., 14-α-demethylase lanosterol vs. human kinases) to identify off-target interactions .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile discrepancies in IC₅₀ values reported in independent studies .
Q. What experimental design principles are critical for scaling up synthesis while maintaining yield?
- Statistical DoE (Design of Experiments) : Use fractional factorial designs to prioritize factors (e.g., reagent stoichiometry, mixing rate) impacting yield during pilot-scale reactions .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
- Membrane separation : Optimize nanofiltration or reverse osmosis to isolate the compound from high-polarity byproducts during workup .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
